

Spectroscopic Profile of 5-Fluoro-2-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of **5-Fluoro-2-methylpyridin-3-amine** (CAS No. 1256835-55-8). Due to the limited availability of public domain experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and generalized, detailed experimental protocols for acquiring such data. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the expected spectroscopic profile of this fluorinated pyridine derivative. The document includes predicted data for ^1H , ^{13}C , and ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, standardized methodologies for these analytical techniques are provided, alongside a visual workflow for the spectroscopic analysis of a novel compound.

Introduction

5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the 3-aminopyridine scaffold can significantly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, affect its binding affinity to biological targets and its overall pharmacokinetic profile. Accurate

spectroscopic characterization is a critical step in the synthesis and application of such novel compounds, ensuring structural integrity and purity. This guide provides an in-depth summary of the predicted spectroscopic data and the necessary experimental protocols for the analysis of **5-Fluoro-2-methylpyridin-3-amine**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Fluoro-2-methylpyridin-3-amine**. These values are based on computational models and analysis of structurally similar compounds and should be used as a reference pending experimental verification.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ^1H , ^{13}C , and ^{19}F NMR are presented below.

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
H-4	~7.2 - 7.4	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10$, $J(\text{H-H}) \approx 2-3$	Pyridine Ring
H-6	~7.8 - 8.0	Doublet (d)	$J(\text{H-H}) \approx 2-3$	Pyridine Ring
NH ₂	~3.5 - 4.5	Broad singlet (br s)	-	Amino Group
CH ₃	~2.2 - 2.4	Singlet (s)	-	Methyl Group

¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment
C-2	~145 - 150	Pyridine Ring (bearing CH ₃)
C-3	~130 - 135	Pyridine Ring (bearing NH ₂)
C-4	~120 - 125 (doublet, J(C-F) ≈ 20-30 Hz)	Pyridine Ring
C-5	~150 - 155 (doublet, J(C-F) ≈ 240-260 Hz)	Pyridine Ring (bearing F)
C-6	~135 - 140 (doublet, J(C-F) ≈ 3-5 Hz)	Pyridine Ring
CH ₃	~15 - 20	Methyl Group

¹⁹ F NMR	Predicted Chemical Shift (ppm)	Reference
F-5	~ -120 to -140	CFCl ₃ at 0 ppm

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **5-Fluoro-2-methylpyridin-3-amine** are listed below.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3450 - 3250	Medium - Strong
C-H Stretch (aromatic)	3100 - 3000	Medium - Weak
C-H Stretch (aliphatic)	2980 - 2850	Medium - Weak
N-H Bend	1650 - 1580	Medium - Strong
C=C and C=N Stretch (aromatic ring)	1600 - 1450	Medium - Strong
C-N Stretch (aromatic amine)	1335 - 1250	Strong
C-F Stretch	1250 - 1000	Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Analysis Type	Predicted m/z	Assignment
Molecular Ion (M ⁺)	126.06	C ₆ H ₇ FN ₂
Major Fragments	111	[M - CH ₃] ⁺
99	[M - HCN] ⁺	
83	[M - CH ₃ - HCN] ⁺	

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as **5-Fluoro-2-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-Fluoro-2-methylpyridin-3-amine**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used if necessary.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample and solvent.
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- ¹⁹F NMR Acquisition:
 - Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

- Typical parameters: wide spectral width (e.g., 300 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64-256 scans.
- Process the data and reference the spectrum to an external or internal standard (e.g., CFCl_3 at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer, typically with a Diamond ATR (Attenuated Total Reflectance) accessory.
- Sample Preparation:
 - Place a small amount of the solid **5-Fluoro-2-methylpyridin-3-amine** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters: spectral range of $4000\text{-}400\text{ cm}^{-1}$, resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

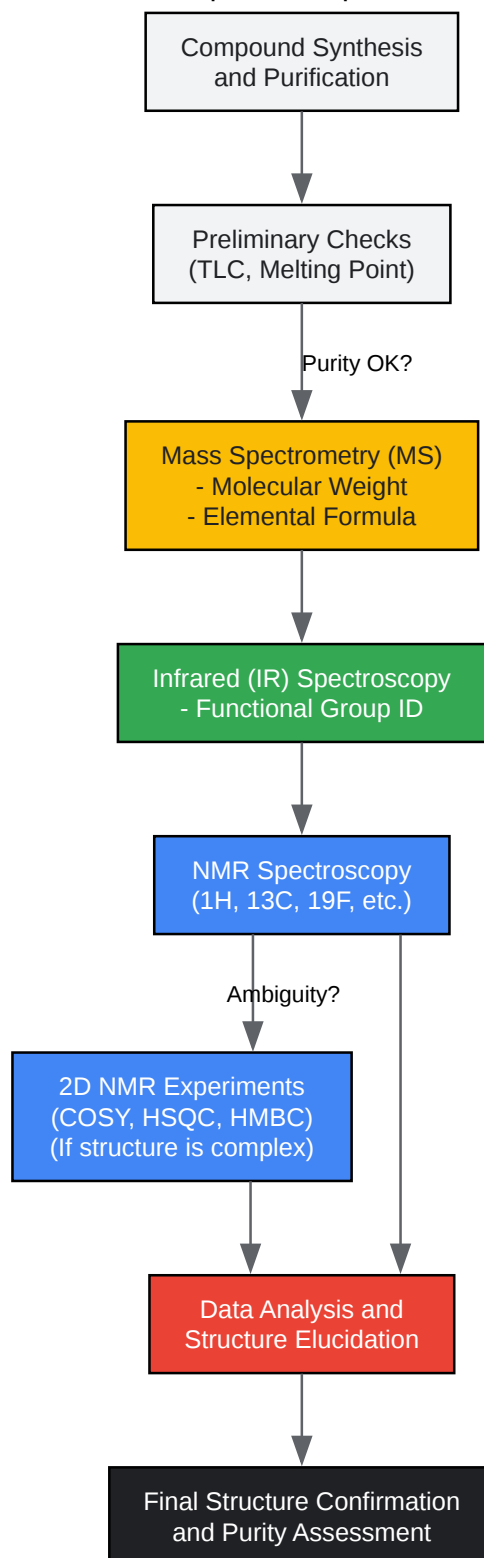
- Instrumentation: A GC-MS system with an electron ionization (EI) source.
- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition:
 - Inject 1 μ L of the sample solution into the GC inlet.
 - The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5ms column).
 - A typical GC temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - The eluting compounds enter the mass spectrometer.
 - Acquire mass spectra over a range of m/z 40-500 using EI at 70 eV.
 - Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for structural elucidation and fragmentation analysis.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

General Workflow for Spectroscopic Characterization

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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for **5-Fluoro-2-methylpyridin-3-amine**, a compound of interest for further research and development. While experimental data is not yet widely available, the predicted values and detailed analytical protocols herein offer a robust starting point for researchers. The combination of NMR, IR, and MS analyses, as outlined, will be essential for the definitive structural confirmation and purity assessment of this and related molecules, thereby facilitating their advancement in the drug discovery pipeline.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com